molecular formula C13H13ClN4O2S B7735448 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B7735448
M. Wt: 324.79 g/mol
InChI Key: IBCNQVNRURSFKV-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a synthetic compound known for its diverse biological activities It is characterized by the presence of a pyrimidine ring, a sulfanyl group, and a substituted acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.

    Acetamide Formation: The final step involves the acylation of the amino group with 5-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antiviral, anticancer, and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme inhibition and receptor binding.

    Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Utilized in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis.

    Receptor Binding: It binds to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It interferes with cellular pathways involved in inflammation, cell proliferation, and viral replication.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.

    Pemetrexed: Another antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Uniqueness

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring, sulfanyl group, and substituted acetamide moiety allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-7-2-3-8(14)4-9(7)16-12(20)6-21-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCNQVNRURSFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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